Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride
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Overview
Description
Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride is a chemical reagent used in the preparation of SAR thiazolamino arylaminopyrimidines as anaplastic lymphoma kinase inhibitors . It is also used in the synthesis of 4-bicyclick piperadine derivatives as potent stearoyl-CoA desaturase (SCD1) inhibitors in the treatment of cancer .
Synthesis Analysis
The synthesis of 2-aminothiazole-4-carboxylate Schiff bases involves the use of 2-aminothiazoles as a significant class of organic medicinal compounds. These compounds are utilized as starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Reactions of 2-amino-4-phenyl-1,3-thiazole with aromatic aldehydes, phenyl isocyanate, and carboxylic acid chlorides have been studied . The synthesized compounds showed moderate to significant antibacterial and antifungal potential .Physical and Chemical Properties Analysis
Ethyl 2-Amino-1,3-thiazole-4-carboxylate is a white crystal powder . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Mechanism of Action
Target of Action
The primary target of Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the bacterial cell wall synthesis, making it a potential target for antimicrobial agents .
Mode of Action
The compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, through protein-ligand interactions . The binding affinity of the compound to the enzyme is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound’s interaction with the enzyme can inhibit its function, thereby disrupting the synthesis of the bacterial cell wall .
Biochemical Pathways
The disruption of the bacterial cell wall synthesis can lead to the death of the bacteria, providing the compound with its antibacterial potential . The compound’s antifungal potential is also notable, as it has shown significant inhibitory effects against Candida glabrata and Candida albicans .
Result of Action
The compound’s interaction with its target enzyme leads to the inhibition of bacterial cell wall synthesis, resulting in the death of the bacteria . This gives the compound its antibacterial potential. Additionally, the compound has shown significant antifungal potential against certain strains of Candida .
Safety and Hazards
Future Directions
The future directions of research on this compound could focus on further exploring its therapeutic roles, such as its antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic properties . Additionally, more research could be done to reduce any side effects and increase its efficacy in the treatment of cancer .
Biochemical Analysis
Biochemical Properties
The compound Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have strong binding affinity with the enzyme UDP-N-acetylmuramate/L-alanine ligase . This interaction suggests that the compound could potentially act as an antagonist against this enzyme .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are yet to be fully elucidated. Related 2-aminothiazole compounds have shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Docking studies with the enzyme UDP-N-acetylmuramate/L-alanine ligase suggest that the compound could potentially act as an antagonist against this enzyme .
Properties
IUPAC Name |
ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S.ClH/c1-2-16-11(15)9-10(17-12(13)14-9)8-6-4-3-5-7-8;/h3-7H,2H2,1H3,(H2,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEAJOQRYVBRRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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